isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
Overview
Description
Isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, a chlorobenzoyl group, and an isopropyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the chlorobenzoyl group: This step involves the acylation of the piperazine ring with 2-chlorobenzoyl chloride under basic conditions.
Thioamide formation:
Esterification: The final step involves the esterification of the carboxylic acid intermediate with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzoyl group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, thioethers.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: This compound can be a precursor for drugs targeting specific enzymes or receptors.
Industrial Chemistry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (1-{[(4-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
- Isopropyl (1-{[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl)acetate
Uniqueness
Isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is unique due to the presence of the 2-chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
propan-2-yl 2-[1-[(2-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-10(2)25-14(22)9-13-16(24)19-7-8-21(13)17(26)20-15(23)11-5-3-4-6-12(11)18/h3-6,10,13H,7-9H2,1-2H3,(H,19,24)(H,20,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSCLCFGZPKCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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